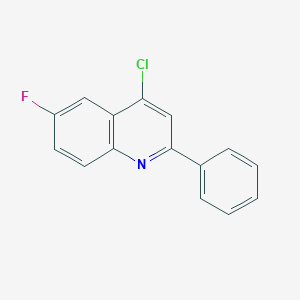
4-Chloro-6-fluoro-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-fluoro-2-phenylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound belongs to the class of quinolines, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 4-Chloro-6-fluoro-2-phenylquinoline is not fully understood. However, several studies have suggested that the compound exerts its biological activities through the inhibition of specific enzymes and receptors. For instance, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. Additionally, the compound has been reported to interact with several receptors, including the estrogen receptor and the adenosine A3 receptor.
Biochemical and physiological effects:
4-Chloro-6-fluoro-2-phenylquinoline has been shown to exhibit several biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The compound has also been reported to modulate the expression of several genes involved in various cellular processes, including cell cycle regulation and DNA repair.
実験室実験の利点と制限
One of the significant advantages of 4-Chloro-6-fluoro-2-phenylquinoline is its relatively simple synthesis method, making it a viable option for large-scale production. Additionally, the compound exhibits a wide range of biological activities, making it a promising candidate for medicinal chemistry research. However, one of the limitations of the compound is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for 4-Chloro-6-fluoro-2-phenylquinoline research. One of the areas of interest is the development of more potent derivatives of the compound with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs. Moreover, the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.
Conclusion:
In conclusion, 4-Chloro-6-fluoro-2-phenylquinoline is a chemical compound with significant potential in medicinal chemistry research. The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's relatively simple synthesis method and diverse biological activities make it a promising candidate for further research. However, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
科学的研究の応用
4-Chloro-6-fluoro-2-phenylquinoline has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Several studies have reported the compound's effectiveness against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, the compound has shown significant antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
CAS番号 |
103914-45-0 |
|---|---|
分子式 |
C15H9ClFN |
分子量 |
257.69 g/mol |
IUPAC名 |
4-chloro-6-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-13-9-15(10-4-2-1-3-5-10)18-14-7-6-11(17)8-12(13)14/h1-9H |
InChIキー |
QCRHWRDDABONAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl |
同義語 |
4-Chloro-6-fluoro-2-phenylquinoline |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

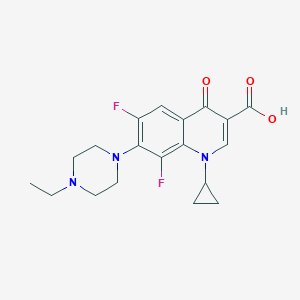
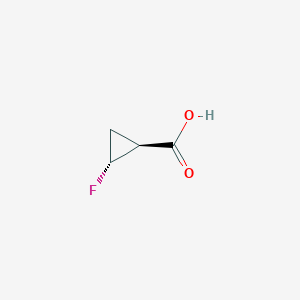
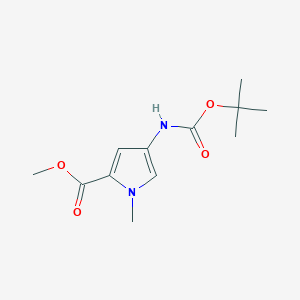
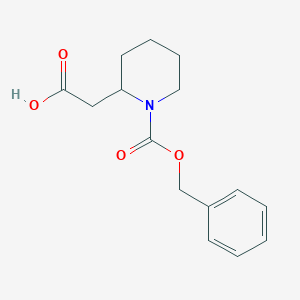
![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)
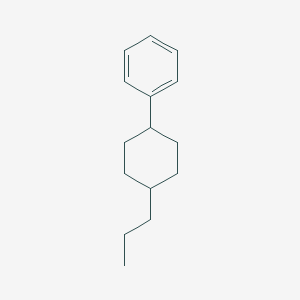
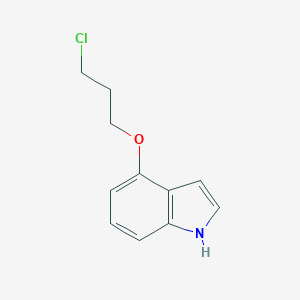
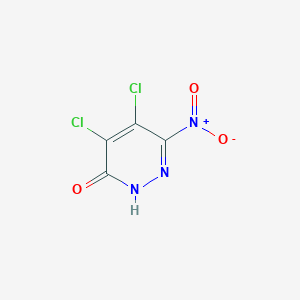
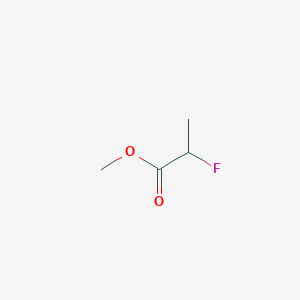

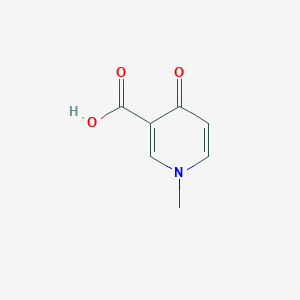
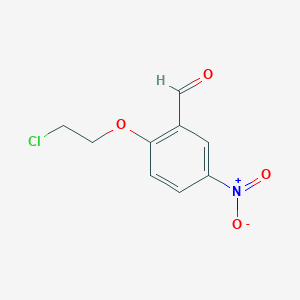
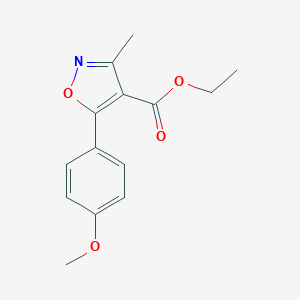
![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)